5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound 5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with a unique structure that combines a pyrazole ring with a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of a pyrazole derivative with a diazinane trione precursor. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of hydrochloric acid (HCl) or sulfuric acid (H2SO4) to promote the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or diazinane rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: can be compared with similar compounds such as:
Indane-1,3-dione: Known for its versatility in organic synthesis and applications in medicinal chemistry.
1,3-dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione: Another compound with a similar diazinane trione core, used in various chemical and biological studies.
The uniqueness of 5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C24H22N4O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H22N4O3/c1-15-10-11-16(2)19(12-15)21-17(14-28(25-21)18-8-6-5-7-9-18)13-20-22(29)26(3)24(31)27(4)23(20)30/h5-14H,1-4H3 |
InChI Key |
QKZIHJFNGTUZSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C=C3C(=O)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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